![molecular formula C14H13N3O4S2 B2447933 3-(N-(吡唑并[1,5-a]吡啶-3-基甲基)磺酰胺基)噻吩-2-甲酸甲酯 CAS No. 1396879-49-4](/img/structure/B2447933.png)
3-(N-(吡唑并[1,5-a]吡啶-3-基甲基)磺酰胺基)噻吩-2-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a pyrazolo[1,5-a]pyridine moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyridine ring, a sulfamoyl group, and a thiophene ring. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyridine ring, the sulfamoyl group, and the thiophene ring. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazolo[1,5-a]pyridine ring could potentially make the compound more lipophilic, which could influence its solubility and stability .科学研究应用
Sure! Here’s a comprehensive analysis of the scientific research applications of “methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate”:
Antitumor Activity
This compound has shown potential as an antitumor agent due to its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, which are known for their anticancer properties. The presence of the pyrazolo[1,5-a]pyridine moiety can enhance the compound’s ability to inhibit tumor cell proliferation by targeting specific enzymes and signaling pathways involved in cancer progression .
Enzymatic Inhibition
Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate can act as an inhibitor for various enzymes, including kinases and phosphodiesterases. These enzymes play crucial roles in cellular processes, and their inhibition can be beneficial in treating diseases such as cancer, asthma, and chronic obstructive pulmonary disease (COPD) .
Optoelectronic Applications
The compound’s unique structure makes it suitable for use in optoelectronic devices. Its ability to act as an electron transport material can be leveraged in the development of organic light-emitting diodes (OLEDs) and other optoelectronic components. The pyrazolo[1,5-a]pyridine core contributes to its favorable electronic properties, making it a promising candidate for these applications .
Bioimaging
Due to its fluorescent properties, this compound can be used in bioimaging applications. Fluorescent molecules are essential tools for studying intracellular processes, and the pyrazolo[1,5-a]pyridine moiety can enhance the compound’s photophysical properties, making it useful for imaging biological systems .
Antiviral Agents
The structural features of methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate suggest potential antiviral activity. Compounds with similar structures have been investigated for their ability to inhibit viral replication, making this compound a candidate for further research in antiviral drug development .
Material Science
In material science, this compound can be utilized for its photophysical properties. Its ability to absorb and emit light efficiently makes it suitable for applications in the development of new materials with specific optical characteristics. This can include the creation of sensors, light-emitting materials, and other advanced materials .
Therapeutic Agents
Beyond its antitumor and antiviral potential, this compound can be explored as a therapeutic agent for other diseases. Its ability to interact with various biological targets, including enzymes and receptors, opens up possibilities for developing new drugs for a range of conditions .
Chemical Probes
Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate can be used as a chemical probe in research to study the function of specific proteins and pathways. Its unique structure allows it to bind selectively to certain targets, providing valuable insights into biological processes and aiding in the discovery of new therapeutic targets .
作用机制
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have a wide range of pharmaceutical activities, including hmg-coa reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , and KDR kinase inhibitors , suggesting that they may affect a variety of biochemical pathways.
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have a wide range of pharmaceutical activities, suggesting that they may have diverse molecular and cellular effects .
属性
IUPAC Name |
methyl 3-(pyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-21-14(18)13-12(5-7-22-13)23(19,20)16-9-10-8-15-17-6-3-2-4-11(10)17/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVFXHMVHJKGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

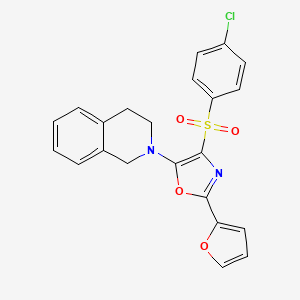

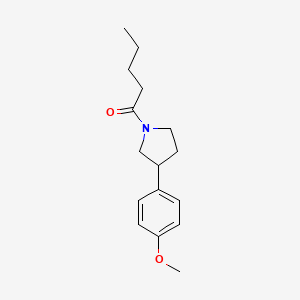

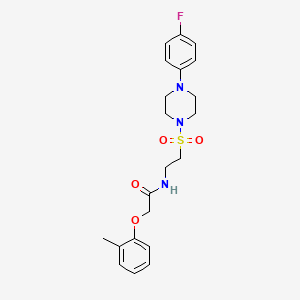
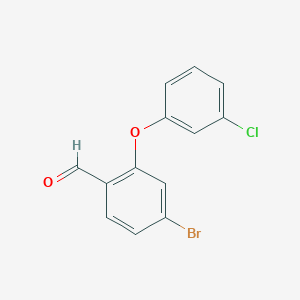
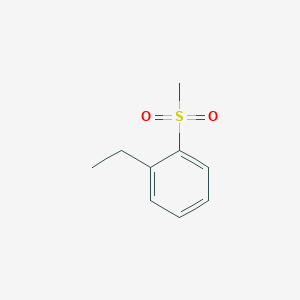

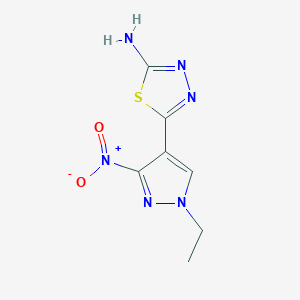
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2447865.png)
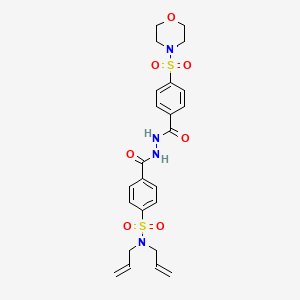
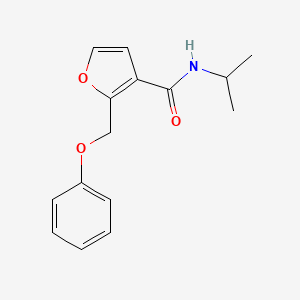
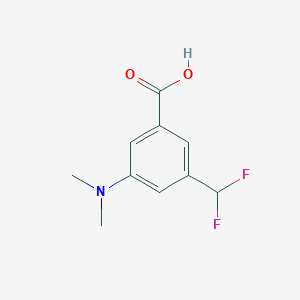
![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)